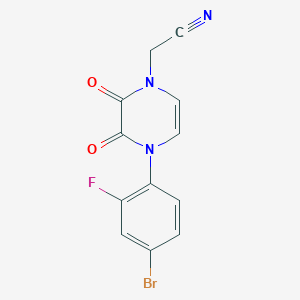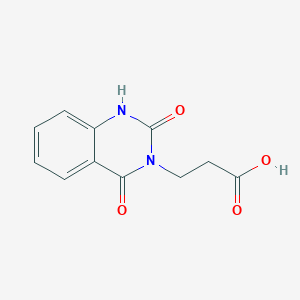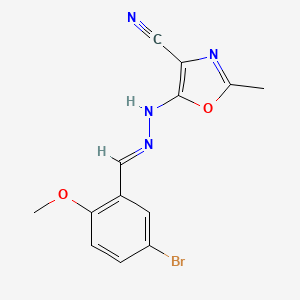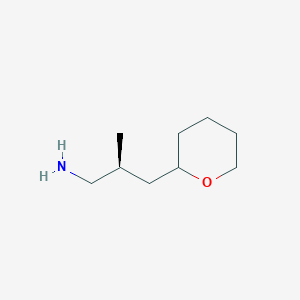![molecular formula C13H11BrClFN2O2S B2717355 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 2094663-12-2](/img/structure/B2717355.png)
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has been synthesized for research purposes. This compound has been found to have potential applications in the field of medicine and biology due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have analgesic properties, which may make it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide in lab experiments is its specificity. This compound has been found to have a high degree of specificity for certain enzymes and receptors, making it a useful tool for studying these targets. Additionally, this compound has been found to have low toxicity, which may make it a safer alternative to other compounds.
One limitation of using this compound in lab experiments is its cost. This compound is relatively expensive to synthesize, which may limit its use in certain experiments. Additionally, this compound has been found to have low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide. One potential direction is the development of this compound as a drug for the treatment of inflammatory diseases. Additionally, this compound may be useful in the development of new tools for studying certain enzymes and receptors. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. The second step involves the reaction of 2-(2-fluorophenyl)ethanol with pyridine-3-sulfonyl chloride to form 2-(2-fluorophenyl)ethylpyridine-3-sulfonamide. Finally, the third step involves the reaction of 2-(2-fluorophenyl)ethylpyridine-3-sulfonamide with bromine and chlorine to form this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide has been found to have potential applications in the field of medicine and biology. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, this compound has been found to have anti-inflammatory properties and has been used in studies related to inflammation.
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClFN2O2S/c14-11-7-10(8-17-13(11)15)21(19,20)18-6-5-9-3-1-2-4-12(9)16/h1-4,7-8,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAXYUQAXYCBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)

![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)
![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)


![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)